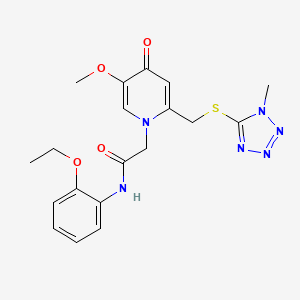
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-ethoxyphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxyphenyl group
- A methoxy group
- A tetrazole moiety linked via a thioether
- A pyridinone core
This unique combination of functional groups may contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyridinone compounds often exhibit significant antimicrobial properties. In studies evaluating similar compounds, it was found that modifications to the pyridinone structure can enhance antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .
| Compound | Activity | Reference |
|---|---|---|
| N-(2-ethoxyphenyl)-2-(5-methoxy...) | Moderate antibacterial | |
| 5-hydroxy-pyridinones | Strong antibacterial |
Anti-inflammatory Properties
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. For instance, pyridinone derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation . The specific compound's efficacy in reducing inflammation markers remains to be fully elucidated.
Enzyme Inhibition
The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have been shown to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. This inhibition could lead to a reduction in oxidative stress and associated cellular damage .
The mechanism by which N-(2-ethoxyphenyl)-2-(5-methoxy...) exerts its biological effects likely involves:
- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their activity.
- Modulation of Signaling Pathways : By interacting with receptors or signaling molecules, it can influence pathways related to inflammation and microbial defense.
- Radical Scavenging : Similar compounds have demonstrated antioxidant properties, suggesting potential for combating oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridinone derivatives against various bacterial strains, noting that structural modifications significantly impacted activity levels. The presence of the methoxy and ethoxy groups was linked to improved efficacy against certain pathogens .
- Inflammation Models : In vitro studies demonstrated that derivatives could reduce TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases .
- Inhibition Studies : Inhibitory assays against ALR2 revealed that some derivatives exhibited low nanomolar affinity, suggesting that N-(2-ethoxyphenyl)-2-(5-methoxy...) might similarly inhibit this enzyme based on its structural analogs .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-4-29-16-8-6-5-7-14(16)20-18(27)11-25-10-17(28-3)15(26)9-13(25)12-30-19-21-22-23-24(19)2/h5-10H,4,11-12H2,1-3H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUGEOWTKPGAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














